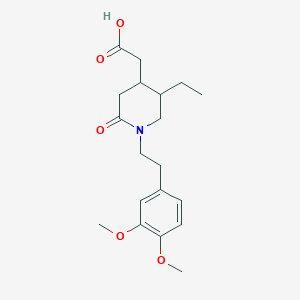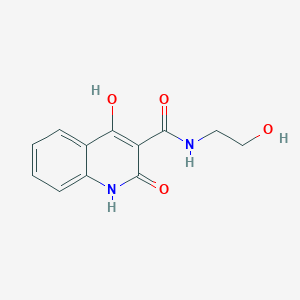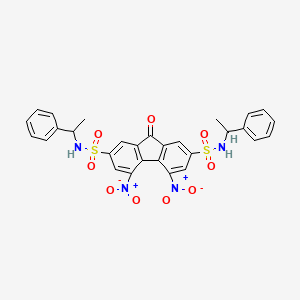
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Substitution Reactions: Introduction of the methyl and diphenyl groups on the indole core.
Amination: Reaction with phenylamine to introduce the phenylamino group.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:
Binding to Receptors: Modulating receptor activity to produce a biological response.
Inhibiting Enzymes: Blocking enzyme activity to interfere with metabolic pathways.
Interacting with DNA: Affecting gene expression or DNA replication.
相似化合物的比较
Similar Compounds
- 1-(2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride
- 1-(5-methyl-2-phenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride
Uniqueness
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity. The presence of the methyl and diphenyl groups may enhance its stability and interaction with biological targets compared to similar compounds.
属性
分子式 |
C30H29ClN2O |
|---|---|
分子量 |
469.0 g/mol |
IUPAC 名称 |
1-anilino-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C30H28N2O.ClH/c1-22-17-18-28-27(19-22)29(23-11-5-2-6-12-23)30(24-13-7-3-8-14-24)32(28)21-26(33)20-31-25-15-9-4-10-16-25;/h2-19,26,31,33H,20-21H2,1H3;1H |
InChI 键 |
YKKPTZXGUWKCQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC5=CC=CC=C5)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(3-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11977578.png)
![5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11977585.png)
![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977596.png)



![({4-[(E)-(4-Bromobenzoyl)diazenyl]anilino}oxy)(4-methylphenyl)methanone](/img/structure/B11977615.png)
![(2E)-N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11977616.png)


![(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11977637.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11977651.png)
